molecular formula C15H23N3O2 B1418604 2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate CAS No. 136817-34-0

2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate

Cat. No. B1418604
M. Wt: 277.36 g/mol
InChI Key: QOMDMTFDMASOJI-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 136817-34-0. Its molecular weight is 277.37 and its IUPAC name is isobutyl 4-(2-aminophenyl)-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23N3O2/c1-12(2)11-20-15(19)18-9-7-17(8-10-18)14-6-4-3-5-13(14)16/h3-6,12H,7-11,16H2,1-2H3 . This indicates that the compound has a piperazine ring substituted with a 2-aminophenyl group and a carboxylate group attached to a 2-methylpropyl (isobutyl) group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .

Scientific Research Applications

1. Antagonist for Melanocortin-4 Receptor

A compound similar in structure, 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine, has been identified as a potent and selective antagonist of the melanocortin-4 receptor. This compound exhibited good metabolic profiles and promoted food intake in tumor-bearing mice after oral administration (Chen et al., 2007).

2. Peptide Carboxyl Group Derivatization

Piperazine-based derivatives have been used for derivatization of carboxyl groups on peptides, enhancing signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Derivatives such as 1-(2-pyridyl)piperazine and 1-(2-pyrimidyl)piperazine showed improved ionization efficiency, indicating their potential application in comprehensive proteome analysis (Qiao et al., 2011).

3. Synthesis of 2-Substituted Piperazines

A study reported a visible-light-promoted decarboxylative annulation protocol for synthesizing 2-substituted piperazines, including aryl, heteroaryl, and alkyl piperazines. This method utilizes an iridium-based complex and carbazolyl dicyanobenzene as photocatalysts, demonstrating efficiency under both batch and continuous mode conditions (Gueret et al., 2020).

4. Bioactive Benzimidazole Synthesis

The synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an intermediate for bioactive benzimidazole compounds, has been described. This synthesis involves an amination process using cost-effective reagents, with the compound having potential applications in medicinal chemistry (Liu Ya-hu, 2010).

5. Antibacterial and Anthelmintic Activity

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been studied for its antibacterial and anthelmintic activities. The compound showed moderate anthelmintic activity and was further characterized by X-ray diffraction studies (Sanjeevarayappa et al., 2015).

6. Anticancer Activity

4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a related compound, has demonstrated excellent in vivo and in vitro anticancer activity and low toxicity. Its metabolism in rats was studied to identify various metabolites, contributing to understanding its pharmacokinetics (Jiang et al., 2007).

Safety And Hazards

The safety information available indicates that this compound may pose some hazards. The specific hazard statements and precautionary statements are not provided in the search results . For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions for this compound are not specified in the search results. Its potential uses would depend on its biological activity, which is not provided in the search results .

properties

IUPAC Name

2-methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-12(2)11-20-15(19)18-9-7-17(8-10-18)14-6-4-3-5-13(14)16/h3-6,12H,7-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMDMTFDMASOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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